4-Methyl-2-(piperidin-2-ylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(piperidin-2-ylmethyl)pyridine is a chemical compound with the molecular formula C12H18N2. It is a derivative of pyridine, featuring a piperidine ring attached to the pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine typically involves the reaction of 4-methylpyridine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-methylpyridine is reacted with piperidine in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(piperidin-2-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
4-Methyl-2-(piperidin-2-ylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
2-Methylpyridine: Another methyl-substituted pyridine with different biological and chemical properties.
4-Methylpyridine: Lacks the piperidine moiety, resulting in different reactivity and applications.
Piperidine: A simple piperidine ring without the pyridine core, used in various chemical syntheses
Uniqueness: 4-Methyl-2-(piperidin-2-ylmethyl)pyridine is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in the synthesis of complex molecules and in drug discovery .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-methyl-2-(piperidin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-10-5-7-14-12(8-10)9-11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6,9H2,1H3 |
InChI Key |
DBKDDPQJNILUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CC2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.